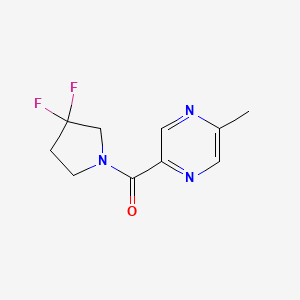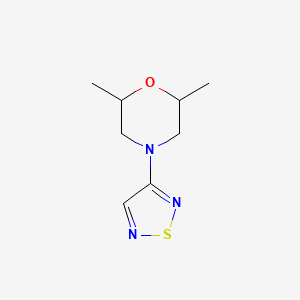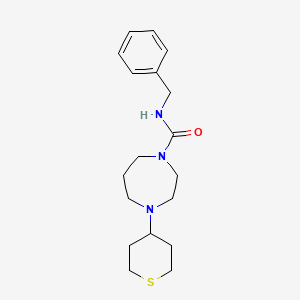![molecular formula C18H23N3OS B6428591 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2034609-53-3](/img/structure/B6428591.png)
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile (hereinafter referred to as 3-TDCB) is an organic compound that has been used in the synthesis of various drugs, in biochemistry and physiology, and in the laboratory. This compound is a white crystalline solid with a melting point of 183-186°C and is soluble in both organic and aqueous solvents. It has been studied for its potential applications in medicine and biochemistry, as well as its possible applications in laboratory experiments.
科学研究应用
3-TDCB has been studied for its potential applications in medicine and biochemistry. It has been used as a precursor for the synthesis of drugs such as thiamphenicol and thiamphenicol sulfoxide, which have been studied for their potential use in the treatment of bacterial infections. It has also been used in the synthesis of thiamphenicol sulfone, which has been studied for its potential anti-cancer properties. In addition, 3-TDCB has been used in the synthesis of thiamphenicol sulfoxide, which has been studied for its potential use as an anti-inflammatory agent.
作用机制
The mechanism of action of 3-TDCB is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme thiamphenicol acetyltransferase, which is involved in the synthesis of thiamphenicol, a drug used to treat bacterial infections. In addition, 3-TDCB has been shown to inhibit the activity of other enzymes, such as thiolase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TDCB have not yet been fully studied. However, it has been shown to have antimicrobial and anti-inflammatory properties in laboratory studies. In addition, 3-TDCB has been shown to inhibit the activity of thiolase, which is involved in the metabolism of fatty acids. It has also been shown to have antifungal and antiviral properties.
实验室实验的优点和局限性
The advantages of using 3-TDCB in laboratory experiments include its low cost, its high solubility in both organic and aqueous solvents, and its low toxicity. However, there are some limitations to using 3-TDCB in laboratory experiments, such as its instability in acidic and alkaline solutions, its low solubility in some solvents, and its low reactivity in some reactions.
未来方向
There are several potential future directions for 3-TDCB. First, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound. Second, additional research could be conducted to develop new synthetic methods for the synthesis of 3-TDCB. Third, research could be conducted to investigate the potential applications of 3-TDCB in the treatment of various diseases. Fourth, research could be conducted to investigate the potential of 3-TDCB as an industrial chemical. Finally, research could be conducted to investigate the potential of 3-TDCB as a drug delivery system.
合成方法
3-TDCB can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Diels-Alder reaction. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with an amine or thioamide in the presence of an acid catalyst. The Wittig reaction is a reaction between an alkyl halide and an aldehyde or ketone in the presence of a phosphonium salt. The Diels-Alder reaction is a cycloaddition reaction between a dienophile and a diene in the presence of a Lewis acid catalyst.
属性
IUPAC Name |
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c19-14-15-3-1-4-16(13-15)18(22)21-8-2-7-20(9-10-21)17-5-11-23-12-6-17/h1,3-4,13,17H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVAMGLHEMLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)


![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)